(2R)-oxolane-2-carboxamide
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Overview
Description
(2R)-oxolane-2-carboxamide is a chiral compound with a molecular structure that includes an oxolane ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-oxolane-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable amine with an oxirane derivative, followed by cyclization to form the oxolane ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R)-oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxolane-2-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxolane-2-carboxylic acid, while reduction can produce oxolane-2-amine.
Scientific Research Applications
(2R)-oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2S)-oxolane-2-carboxamide: The enantiomer of (2R)-oxolane-2-carboxamide, with similar chemical properties but different biological activity.
Oxolane-2-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.
Oxolane-2-amine: A derivative with an amine group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in distinct biological activity compared to its enantiomer or other related compounds. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
539820-25-2 |
---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(2R)-oxolane-2-carboxamide |
InChI |
InChI=1S/C5H9NO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H2,6,7)/t4-/m1/s1 |
InChI Key |
GXHAENUAJYZNOA-SCSAIBSYSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)N |
Canonical SMILES |
C1CC(OC1)C(=O)N |
Purity |
95 |
Origin of Product |
United States |
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